

Spectroscopic Elucidation of 1-(4-Fluorophenyl)-2-nitropropene: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)-2-nitropropene

Cat. No.: B13820962

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **1-(4-Fluorophenyl)-2-nitropropene**. Due to the limited availability of directly published, complete experimental datasets for this specific molecule, this guide presents a representative dataset derived from spectral data of the parent compound, 1-phenyl-2-nitropropene, and known substituent effects of the para-fluoro group. This guide also outlines a detailed, best-practice experimental protocol for acquiring high-quality NMR data for this and structurally related compounds.

Introduction

1-(4-Fluorophenyl)-2-nitropropene is a substituted nitroalkene of significant interest in organic synthesis, serving as a versatile precursor for various pharmacologically active molecules. Accurate structural elucidation is paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure. This guide focuses on the detailed ^1H and ^{13}C NMR spectral characteristics of this compound.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **1-(4-Fluorophenyl)-2-nitropropene**. These predictions are based on the analysis of the

unsubstituted analogue, 1-phenyl-2-nitropropene, and the well-established electronic effects of a fluorine atom at the para position of the phenyl ring.

¹H NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.10	s	1H	=CH
~7.55	dd	2H	H-2', H-6'
~7.15	t	2H	H-3', H-5'
~2.50	s	3H	-CH ₃

s: singlet, dd: doublet of doublets, t: triplet

¹³C NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) (ppm)	Assignment
~164 (d, ¹ JCF ≈ 250 Hz)	C-4'
~150	=C(NO ₂)
~140	=CH
~131 (d, ³ JCF ≈ 8 Hz)	C-2', C-6'
~129 (d, ⁴ JCF ≈ 3 Hz)	C-1'
~116 (d, ² JCF ≈ 22 Hz)	C-3', C-5'
~14	-CH ₃

d: doublet

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ^1H and ^{13}C NMR spectra of **1-(4-Fluorophenyl)-2-nitropropene**.

Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of **1-(4-Fluorophenyl)-2-nitropropene**.
- **Solvent Addition:** Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3). For quantitative purposes, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Filtration (Optional):** If any solid particles are present, filter the solution through a small plug of glass wool into the NMR tube.

^1H NMR Spectroscopy

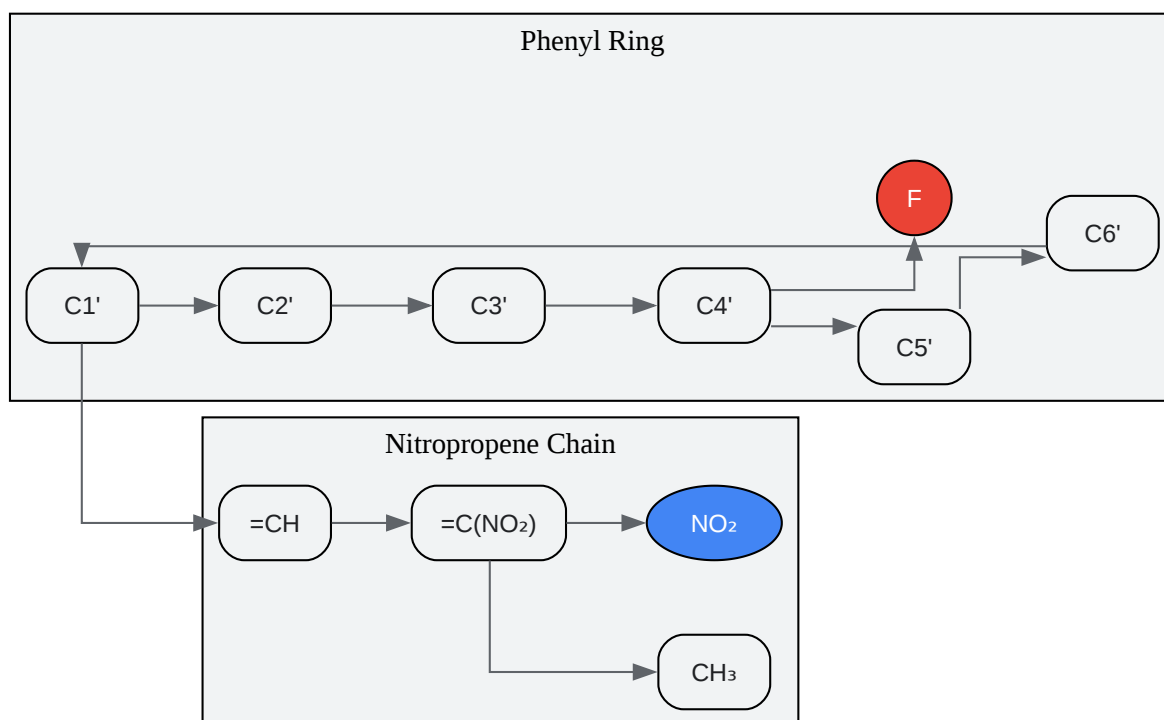
- **Spectrometer:** 400 MHz (or higher) NMR spectrometer.
- **Solvent:** CDCl_3 .
- **Temperature:** 298 K.
- **Pulse Sequence:** Standard single-pulse experiment (zg30).
- **Number of Scans:** 16.
- **Acquisition Time:** ~4 seconds.
- **Relaxation Delay:** 2 seconds.
- **Spectral Width:** 0-15 ppm.
- **Referencing:** The spectrum should be referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm) or TMS ($\delta = 0.00$ ppm).

^{13}C NMR Spectroscopy

- Spectrometer: 100 MHz (or higher) NMR spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
- Number of Scans: ≥ 1024 (due to the low natural abundance of ^{13}C).
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Referencing: The spectrum should be referenced to the solvent peak of CDCl_3 ($\delta = 77.16$ ppm).

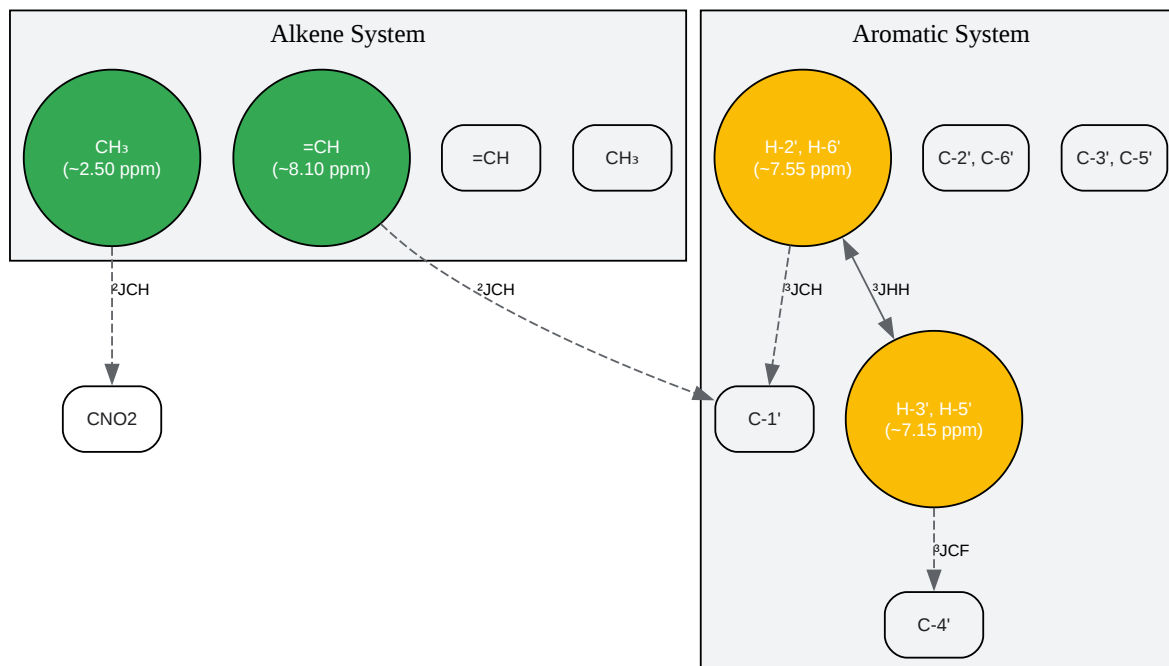
Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure and key NMR correlations for **1-(4-Fluorophenyl)-2-nitropropene**.



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Caption: Molecular structure of **1-(4-Fluorophenyl)-2-nitropropene**.



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Caption: Key ^1H - ^{13}C NMR correlations.

This technical guide provides a foundational understanding of the NMR spectroscopy of **1-(4-Fluorophenyl)-2-nitropropene** for professionals in the fields of chemical research and drug development. The provided data and protocols can serve as a valuable reference for the synthesis, characterization, and application of this important chemical intermediate.

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